molecular formula C18H21N5O4 B11157929 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxybenzyl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxybenzyl)propanamide

Cat. No.: B11157929
M. Wt: 371.4 g/mol
InChI Key: BXADQPPNATUJQC-UHFFFAOYSA-N
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Description

  • This compound is a synthetic molecule with a complex structure. Let’s break it down:
    • The core purine structure consists of a bicyclic ring system (purine) with two fused rings.
    • The substituents include a dimethyl group at position 1 and a methoxybenzyl group at position N.
    • The carbonyl group (C=O) at position 6 contributes to the compound’s reactivity.
  • Overall, it combines features of purines (commonly found in nucleic acids) and benzyl amides.
  • Its full IUPAC name is 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-methoxybenzyl)propanamide .
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this compound’s detailed properties and applications may vary based on ongoing research

    Properties

    Molecular Formula

    C18H21N5O4

    Molecular Weight

    371.4 g/mol

    IUPAC Name

    3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[(4-methoxyphenyl)methyl]propanamide

    InChI

    InChI=1S/C18H21N5O4/c1-21-16-15(17(25)22(2)18(21)26)23(11-20-16)9-8-14(24)19-10-12-4-6-13(27-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,19,24)

    InChI Key

    BXADQPPNATUJQC-UHFFFAOYSA-N

    Canonical SMILES

    CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)NCC3=CC=C(C=C3)OC

    Origin of Product

    United States

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